molecular formula C7H15N3O2S B1681827 S-Methylthiocitrulline CAS No. 156719-41-4

S-Methylthiocitrulline

Cat. No. B1681827
M. Wt: 205.28 g/mol
InChI Key: NGVMVBQRKZPFLB-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-Methylthiocitrulline is a nitric oxide synthase inhibitor .


Molecular Structure Analysis

The chemical formula of S-Methylthiocitrulline is C7H15N3O2S. Its exact mass is 205.09 and its molecular weight is 205.270 .


Chemical Reactions Analysis

S-Methylthiocitrulline is involved in various chemical reactions. For instance, it has been found to protect against neurotoxicity induced by malonate and MPTP . More research is needed to fully understand the range of chemical reactions involving S-Methylthiocitrulline .


Physical And Chemical Properties Analysis

S-Methylthiocitrulline has a density of 1.4±0.1 g/cm3, a boiling point of 405.0±55.0 °C at 760 mmHg, and a flash point of 198.7±31.5 °C. It has 5 hydrogen bond acceptors and 5 hydrogen bond donors .

Safety And Hazards

There is limited information available on the safety and hazards of S-Methylthiocitrulline. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The future research directions for S-Methylthiocitrulline could involve further exploration of its role in neuroprotection and its potential use in treating neurotoxicity . More research is also needed to fully understand its synthesis, chemical reactions, and safety profile.

properties

IUPAC Name

(2S)-2-amino-5-[[amino(methylsulfanyl)methylidene]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O2S/c1-13-7(9)10-4-2-3-5(8)6(11)12/h5H,2-4,8H2,1H3,(H2,9,10)(H,11,12)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGVMVBQRKZPFLB-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=NCCCC(C(=O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC(=NCCC[C@@H](C(=O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00935505
Record name N~5~-[Imino(methylsulfanyl)methyl]ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00935505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-Methylthiocitrulline

CAS RN

156719-41-4
Record name S-Methyl-L-thiocitrulline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156719-41-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-Methylthiocitrulline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156719414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~5~-[Imino(methylsulfanyl)methyl]ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00935505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-METHYLTHIOCITRULLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M790X706JV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
S-Methylthiocitrulline
Reactant of Route 2
S-Methylthiocitrulline
Reactant of Route 3
S-Methylthiocitrulline
Reactant of Route 4
S-Methylthiocitrulline
Reactant of Route 5
S-Methylthiocitrulline
Reactant of Route 6
S-Methylthiocitrulline

Citations

For This Compound
134
Citations
K Narayanan, OW Griffith - Journal of medicinal chemistry, 1994 - ACS Publications
Nitric oxide synthase catalyzes the NADPH-and 02-dependent conversion of L-arginine to L-citrulline and nitric oxide. L-Thiocitrulline, L-homothiocitrulline, and S-methyl-L-thiocitrulline, …
Number of citations: 137 pubs.acs.org
RT Matthews, L Yang, MF Beal - Experimental neurology, 1997 - Elsevier
… In the present study we examined the effects of S-methylthiocitrulline, another relatively selective inhibitor of the neuronal isoform of NOS. S-methylthiocitrulline inhibits neuronal NOS …
Number of citations: 92 www.sciencedirect.com
K Ichimori, DJ Stuehr, RN Atkinson… - Journal of medicinal …, 1999 - ACS Publications
… The S-methylisothiourea derivatives 11 and 12 produced a high spin shift of the enzyme's heme iron similar to the known inhibitors S-methylthiocitrulline (6) and S-ethylisothiourea (…
Number of citations: 26 pubs.acs.org
Y Itzhak, JL Martin, SF Ali - Neuroreport, 2000 - journals.lww.com
… The present study was undertaken to investigate the effect of other nNOS inhibitors S-methylthiocitrulline (SMTC) and 3-bromo-7-nitroindazole (3-Br-7-NI) on METH-induced …
Number of citations: 85 journals.lww.com
L Trabace, T Cassano, P Tucci, L Steardo, KM Kendrick… - Brain research, 2004 - Elsevier
… NMDA-induced increase in 5-HT release was significantly inhibited by selective nitric oxide synthase (nNOS) inhibitor S-methylthiocitrulline (S-Me-TC), ONOO − scavenger l-cysteine (l-…
Number of citations: 42 www.sciencedirect.com
X Liu, S Reilly, R Carnicer, A Recalde, A Muszkiewicz… - Biophysical …, 2016 - cell.com
Results: Inhibition of nNOS by S-methylthiocitrulline (SMTC, N/n: 12/45) induces a significant reduction in AP duration (APD) and APD rate-dependent adaptation in human right atrial …
Number of citations: 3 www.cell.com
T Koya, M Watanabe, H NATSUI, T Koizumi… - Heart …, 2022 - heartrhythmjournal.com
… nNOS was pharmacologically inhibited by S-methylthiocitrulline (SMTC, 100nM). The influence of the SK channel was examined by a specific channel inhibitor, apamin (100nM). Action …
Number of citations: 0 www.heartrhythmjournal.com
T Koya, M Watanabe, H Natsui… - American Journal …, 2022 - journals.physiology.org
… nNOS is pharmacologically inhibited by S-methylthiocitrulline (SMTC). The influence of the SK channel was examined using a specific channel inhibitor, apamin (APA). Parameters …
Number of citations: 3 journals.physiology.org
G Mokhtar - Am J Physiol Regul Integr Comp Physiol, 2006 - kau.edu.sa
… After infusion of the neuronal nitric oxide synthase (nNOS) inhibitor S-methylthiocitrulline, SNGFR fell in both db/db and db/m mice. These studies show that SNGFR is elevated in this …
Number of citations: 0 www.kau.edu.sa
CA Smith, B Santymire, A Erdely… - American Journal …, 2010 - journals.physiology.org
… This MP increase was ablated by S-methylthiocitrulline, a nNOS inhibitor. Using Western blotting, we did not detect a change in the protein abundance or transcript of the 160-kDa …
Number of citations: 26 journals.physiology.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.